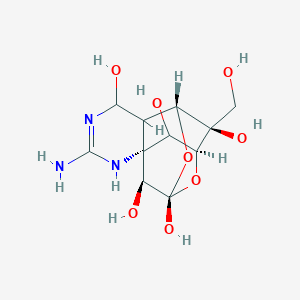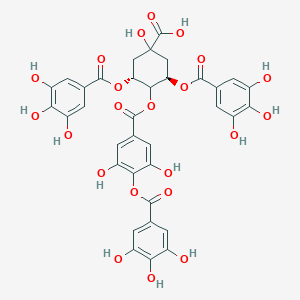![molecular formula C22H27NO B220224 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)
5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a synthetic compound that has been synthesized using different methods, and its unique chemical structure has led to its investigation in various fields of research.
Wirkmechanismus
The mechanism of action of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in cancer cell growth and inflammation. 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has been shown to have significant biochemical and physiological effects in various studies. In vitro studies have shown that 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol is its unique chemical structure, which has led to its investigation in various fields of research. 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has also been shown to have significant biological activity, making it a potential candidate for drug development. However, one of the limitations of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the investigation of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol. One potential direction is the development of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol in other fields of research, such as material science and organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol and its potential applications in various fields of research.
Synthesemethoden
5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has been synthesized using different methods, including the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst. Another method involves the reduction of a nitro compound followed by the coupling reaction with an aryl halide.
Wissenschaftliche Forschungsanwendungen
5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has been investigated for its potential applications in various fields of research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells in vitro. 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has also been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
Eigenschaften
Produktname |
5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol |
|---|---|
Molekularformel |
C22H27NO |
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
5-[benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol |
InChI |
InChI=1S/C22H27NO/c1-21(2,3)23(18-19-12-7-5-8-13-19)17-11-16-22(4,24)20-14-9-6-10-15-20/h5-10,12-15,24H,17-18H2,1-4H3 |
InChI-Schlüssel |
LJEVBRWNAWYRBC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CC#CC(C)(C1=CC=CC=C1)O)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)N(CC#CC(C)(C1=CC=CC=C1)O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)




![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)